Cas no 211364-69-1 (Mono-POC Tenofovir)

Mono-POC Tenofovir 化学的及び物理的性質
名前と識別子
-
- Mono-POC Tenofovir
- Mono-POC Tenofovir (Mixture of Diastereomers)
- [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
- Mono-POC Tenofovir (Mixture of Diastereomers)
- Tenofovir Monoisoproxil
- (8R)-9-(6-Amino-9H-purin-9-yl)-5-hydroxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic acid 1-methylethyl ester 5-oxide
- ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate
- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)({[(propan-2-yloxy)carbonyl]oxy}methoxy)phosphinic acid
- UNII-ZKS5H56W6A
- Tenofovir disoproxil fumarate impurity A [WHO-IP]
- SCHEMBL14507066
- ((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxymethyl)(hydroxy)phosphoryloxy)methyl isopropyl carbonate
- Tenofovir disoproxil impurity E
- 2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9H-purin-9-yl)-5-hydroxy-8-methyl-, 1-methylethyl ester, 5-oxide, (8R)-; Tenofovir monoisoproxil
- 2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9H-purin-9-yl)-5-hydroxy-8-methyl-, 1-methylethyl ester, 5-oxide, (8R)-
- DTXSID20718877
- CHEMBL3040036
- ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
- Tenofovir isoproxil monoester
- ZKS5H56W6A
- 211364-69-1
-
- インチ: InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1
- InChIKey: XLYSRKLPLHUWCJ-SNVBAGLBSA-N
- ほほえんだ: C[C@H](Cn1cnc2c1ncnc2N)OCP(=O)(O)OCOC(=O)OC(C)C
計算された属性
- せいみつぶんしりょう: 403.125685g/mol
- ひょうめんでんか: 0
- XLogP3: -0.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 回転可能化学結合数: 11
- どういたいしつりょう: 403.125685g/mol
- 単一同位体質量: 403.125685g/mol
- 水素結合トポロジー分子極性表面積: 161Ų
- 重原子数: 27
- 複雑さ: 540
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 303-305°C (dec.)
- ふってん: 599.3±60.0 °C at 760 mmHg
- フラッシュポイント: 316.2±32.9 °C
- 屈折率: 1.626
- ようかいど: 極微溶性(0.81 g/l)(25ºC)、
- PSA: 170.72000
- LogP: 2.07340
- じょうきあつ: 0.0±1.8 mmHg at 25°C
Mono-POC Tenofovir セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Mono-POC Tenofovir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M567000-1mg |
Mono-POC Tenofovir |
211364-69-1 | 1mg |
$ 270.00 | 2023-09-06 | ||
TRC | M567000-10mg |
Mono-POC Tenofovir |
211364-69-1 | 10mg |
$ 1286.00 | 2023-09-06 | ||
TRC | M567000-50mg |
Mono-POC Tenofovir |
211364-69-1 | 50mg |
$3546.00 | 2023-05-17 | ||
TRC | M567000-5mg |
Mono-POC Tenofovir |
211364-69-1 | 5mg |
$837.00 | 2023-05-17 | ||
TRC | M567000-25mg |
Mono-POC Tenofovir |
211364-69-1 | 25mg |
$2561.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211920-1mg |
Mono-POC tenofovir, |
211364-69-1 | 1mg |
¥2632.00 | 2023-09-05 | ||
A2B Chem LLC | AB20727-5mg |
2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9H-purin-9-yl)-5-hydroxy-8-methyl-, 1-methylethyl ester, 5-oxide, (8R)- |
211364-69-1 | ≥95% | 5mg |
$533.00 | 2024-04-20 | |
TRC | M567000-100mg |
Mono-POC Tenofovir |
211364-69-1 | 100mg |
$ 5670.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211920-1 mg |
Mono-POC tenofovir, |
211364-69-1 | 1mg |
¥2,632.00 | 2023-07-10 |
Mono-POC Tenofovir 関連文献
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Mono-POC Tenofovirに関する追加情報
Comprehensive Overview of Mono-POC Tenofovir (CAS No. 211364-69-1): Mechanism, Applications, and Innovations
Mono-POC Tenofovir (CAS No. 211364-69-1) is a prodrug derivative of tenofovir, a well-known nucleotide reverse transcriptase inhibitor (NRTI). This compound has garnered significant attention in antiviral research due to its enhanced bioavailability and targeted delivery properties. As a monophosphoryloxymethyl carbonate (POC) prodrug, it addresses key limitations of traditional tenofovir formulations, such as poor cellular uptake and metabolic instability. Researchers and pharmaceutical developers are increasingly exploring Mono-POC Tenofovir for its potential in treating viral infections, including HIV and hepatitis B, while minimizing systemic side effects.
The chemical structure of Mono-POC Tenofovir (CAS No. 211364-69-1) incorporates a phosphonate group masked by a POC moiety, which facilitates intracellular activation. This design significantly improves its pharmacokinetic profile compared to tenofovir disoproxil fumarate (TDF), a widely used prodrug. Recent studies highlight its lower renal toxicity and higher lymphatic distribution, making it a promising candidate for long-term antiviral therapy. These attributes align with current trends in precision medicine, where targeted drug delivery and reduced off-target effects are prioritized.
In the context of antiviral drug development, Mono-POC Tenofovir exemplifies advancements in prodrug technology. Its mechanism involves enzymatic cleavage in vivo, releasing tenofovir monophosphate—the active metabolite that inhibits viral DNA polymerase. This process is critical for users searching for "next-generation HIV prophylaxis" or "improved tenofovir analogs." Additionally, its potential role in pre-exposure prophylaxis (PrEP) regimens has sparked interest, particularly among populations seeking safer alternatives with fewer adherence challenges.
From a formulation standpoint, Mono-POC Tenofovir (CAS No. 211364-69-1) offers compatibility with various delivery systems, including nanoparticle carriers and oral tablets. This versatility addresses frequent queries like "how to enhance tenofovir absorption" or "best delivery methods for antiviral prodrugs." Recent patents emphasize its utility in combination therapies, further solidifying its position in the competitive landscape of antiretroviral drugs.
Ongoing clinical trials and preclinical data suggest that Mono-POC Tenofovir may also play a role in addressing drug resistance, a pressing concern in antiviral treatment. Its optimized metabolic pathway reduces the likelihood of resistance mutations, a topic frequently searched as "overcoming HIV drug resistance." Furthermore, its potential application in pediatric formulations and topical microbicides expands its relevance to diverse patient demographics.
In summary, Mono-POC Tenofovir (CAS No. 211364-69-1) represents a convergence of innovation and practicality in antiviral therapeutics. Its design caters to modern demands for efficacy, safety, and patient compliance, while its research trajectory aligns with trending topics like "long-acting antivirals" and "targeted drug delivery systems." As the scientific community continues to explore its full potential, this compound is poised to influence future standards in infectious disease management.
211364-69-1 (Mono-POC Tenofovir) 関連製品
- 201341-05-1(Tenofovir disoproxil)
- 147127-20-6(Tenofovir)
- 1093279-76-5(Tenofovir Disoproxil Dimer)
- 206184-49-8(Tenofovir hydrate)
- 202138-50-9(Tenofovir Disoproxil fumarate)
- 116384-53-3(9-2-(Diethylphosphonomethoxy)ethyladenine)
- 106941-25-7(Adefovir)
- 1246812-16-7(Mono-POC Methyl Tenofovir (mixture of diastereomers))
- 1217542-13-6(nPOC-POC Tenofovir(Mixture of Diastereomers))
- 1432630-26-6((S)-Tenofovir Disoproxil Fumarate)




